

# A Technical Guide to 2-Chloro-3-nitropyridine: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 2-Chloro-3-nitropyridine

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## Introduction

**2-Chloro-3-nitropyridine** is a key heterocyclic organic compound that serves as a vital building block in the synthesis of a wide range of functional molecules.<sup>[1]</sup> With the chemical formula  $C_5H_3ClN_2O_2$ , this yellow crystalline solid is characterized by a pyridine ring substituted with both a chlorine atom and a nitro group.<sup>[2][3]</sup> The electron-withdrawing nature of the nitro group and the presence of a reactive chlorine atom make **2-chloro-3-nitropyridine** a versatile intermediate in the development of pharmaceuticals, agrochemicals, and dyes.<sup>[4]</sup> This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its applications in drug development.

## Physical and Chemical Properties

**2-Chloro-3-nitropyridine** is a yellow crystalline powder at room temperature.<sup>[5][6]</sup> It is sparingly soluble in water but shows better solubility in organic solvents.<sup>[2][7]</sup> Key physical and chemical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C <sub>5</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>2</sub>	[8]
Molecular Weight	158.54 g/mol	[8]
CAS Number	5470-18-8	[8]
Appearance	Yellow crystalline powder	[2][5]
Melting Point	100-103 °C	[5][6][7]
Boiling Point	260.3 ± 20.0 °C (Predicted)	[7]
Density	1.66 g/cm <sup>3</sup> (Rough Estimate)	[7]
Flash Point	185 °C	[7]
Water Solubility	Insoluble/Sparingly soluble	[2][7][9]
Storage Temperature	Room Temperature, in a dry, dark place	[7]
InChI	InChI=1S/C5H3ClN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H	[8]
SMILES	C1=CC(=C(N=C1)Cl)-- INVALID-LINK--[O-]	[8]

## Spectral Data

- <sup>1</sup>H NMR (300 MHz, Acetone-d<sub>6</sub>): δ 8.70 (dd, J=4.8, 1.7 Hz, 1H), 8.47 (dd, J=8.0, 1.7 Hz, 1H), 7.73 (dd, J=8.0, 4.8 Hz, 1H).[2]
- <sup>1</sup>H NMR (89.56 MHz, CDCl<sub>3</sub>): δ 8.64, 8.25, 7.51.[2]
- <sup>13</sup>C NMR: Spectral data is available and can be accessed through chemical databases.[2]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the nitro group and the chloro-substituted pyridine ring. Data is available from the NIST WebBook and other spectral databases.[4]

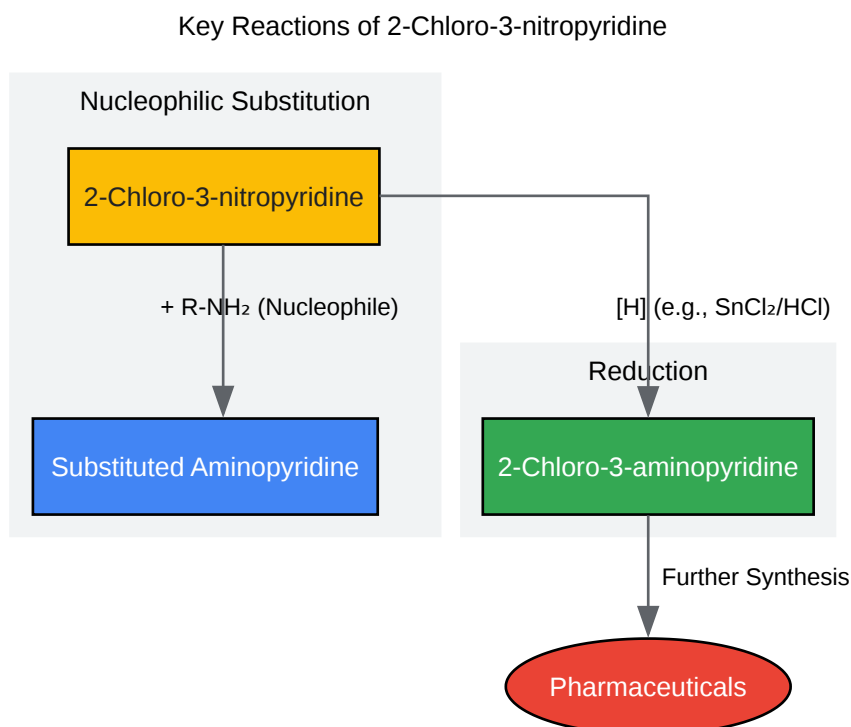
- Mass Spectrometry (Electron Ionization): The mass spectrum shows a molecular ion peak at  $m/z$  158. Key fragment ions are observed at  $m/z$  112 and 76.[7]

## Chemical Reactivity and Applications

The reactivity of **2-chloro-3-nitropyridine** is dominated by the two functional groups on the pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the nitro group at the 3-position can be readily reduced to an amino group.

These reactions make it a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it is a precursor for the synthesis of 2-chloro-3-aminopyridine, which is an important intermediate for drugs like the anti-ulcer medication Pirenzepine and certain anti-AIDS drugs.[1]

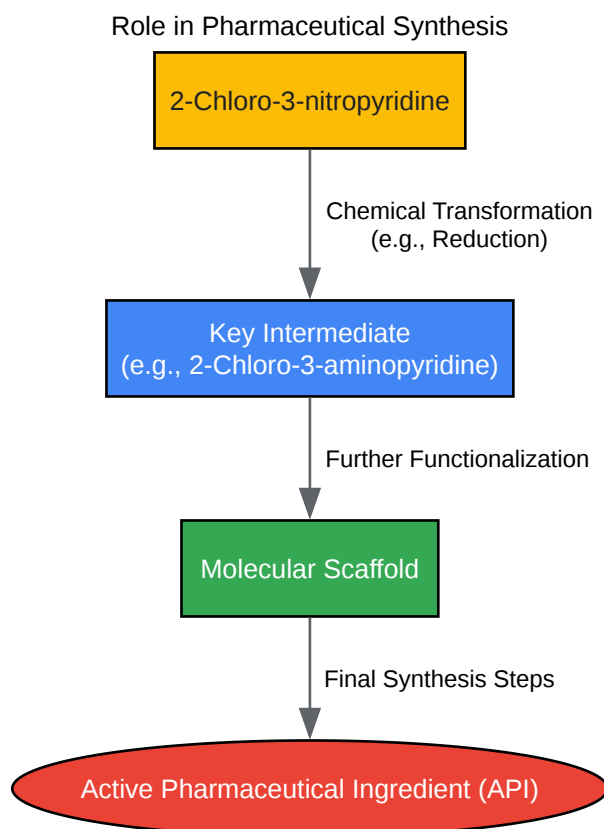
The following diagram illustrates the key reaction pathways of **2-chloro-3-nitropyridine**.



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Caption: Key reaction pathways of **2-Chloro-3-nitropyridine**.

The role of **2-chloro-3-nitropyridine** as a versatile building block in drug development is summarized in the logical workflow below.



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Caption: Logical workflow of **2-Chloro-3-nitropyridine** in drug development.

## Experimental Protocols

### Synthesis of 2-Chloro-3-nitropyridine

A common laboratory-scale synthesis involves the decarboxylative chlorination of 3-nitropyridine-2-carboxylic acid.[2]

#### Materials:

- 3-nitropyridine-2-carboxylic acid
- Sodium carbonate
- Sodium chloride
- tert-Butyl hypochlorite
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Petroleum ether
- Ethyl acetate
- Silica gel

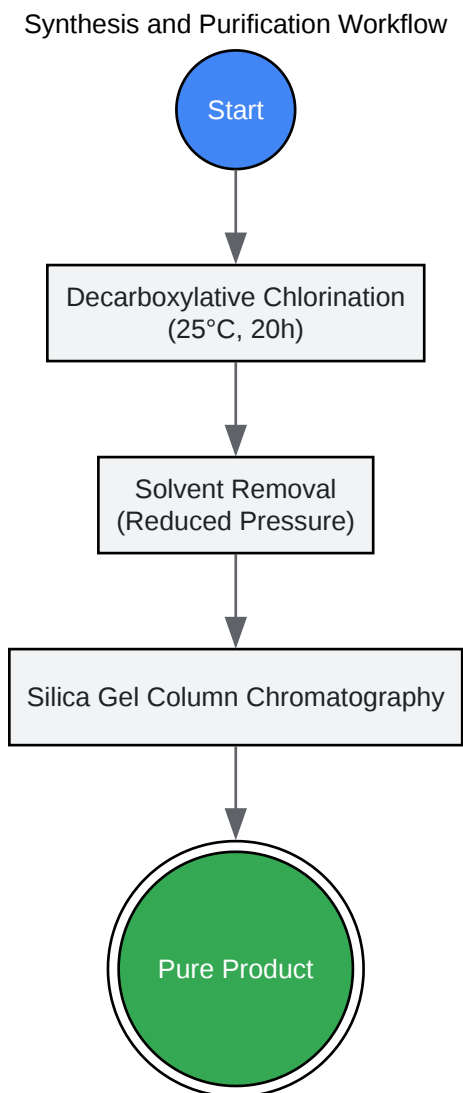
#### Procedure:

- In a 25 mL Schlenk flask, combine 3-nitropyridine-2-carboxylic acid (0.3 mmol), sodium carbonate (0.6 mmol), sodium chloride (0.3 mmol), and tert-butyl hypochlorite (0.3 mmol).
- Add 3 mL of dichloromethane to the flask.
- Place the reaction mixture in an oil bath at 25 °C and stir for 20 hours.
- After the reaction is complete, remove the solvent under reduced pressure.
- The crude product is then purified by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system to yield **2-chloro-3-nitropyridine**.

## Purification

- Column Chromatography: As described in the synthesis protocol, silica gel chromatography with a petroleum ether/ethyl acetate gradient is effective for purification.
- Sublimation: For higher purity, continuous sublimation at 50-60 °C under a vacuum of 0.1 mm Hg can be performed.[7]

The general workflow for the synthesis and purification is depicted below.



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Caption: Workflow for the synthesis and purification of **2-Chloro-3-nitropyridine**.

## Analysis

Standard analytical techniques are used to confirm the identity and purity of **2-chloro-3-nitropyridine**.

- High-Performance Liquid Chromatography (HPLC): Purity is often assessed by HPLC. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water, often with a modifier like formic acid. Detection is typically performed using a UV detector.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or Acetone- $\text{d}_6$ ) in a 5 mm NMR tube.
  - Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Infrared (IR) Spectroscopy:
  - Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
- Mass Spectrometry (MS):
  - Sample Preparation: For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For LC-MS (ESI), dissolve in a mixture of acetonitrile and water.
  - Acquisition: Analyze using a GC-MS with electron ionization (EI) or an LC-MS with electrospray ionization (ESI). Typical EI energy is 70 eV.

## Safety and Handling

**2-Chloro-3-nitropyridine** is a hazardous substance and should be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed and causes skin and serious eye irritation.<sup>[5][10]</sup> It may also cause respiratory irritation.<sup>[5]</sup>

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5] Use in a well-ventilated area and avoid breathing dust.
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3] Keep the container tightly sealed.

## Conclusion

**2-Chloro-3-nitropyridine** is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical agents. A thorough understanding of its physical and chemical properties, reactivity, and proper handling procedures is essential for its effective and safe use in a research and development setting. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this important compound.

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